5-(isopropylthio)-1-mesityl-1H-tetrazole

Antimycobacterial Structure-Activity Relationship Tetrazole

5-(Isopropylthio)-1-mesityl-1H-tetrazole belongs to the 5-alkylthio-1-aryltetrazole class of heterocyclic compounds. This class has been investigated for antimycobacterial activity, with the general scaffold showing variable minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis.

Molecular Formula C13H18N4S
Molecular Weight 262.38 g/mol
Cat. No. B6057811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(isopropylthio)-1-mesityl-1H-tetrazole
Molecular FormulaC13H18N4S
Molecular Weight262.38 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)N2C(=NN=N2)SC(C)C)C
InChIInChI=1S/C13H18N4S/c1-8(2)18-13-14-15-16-17(13)12-10(4)6-9(3)7-11(12)5/h6-8H,1-5H3
InChIKeyCERUDYOTLIYTBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Isopropylthio)-1-mesityl-1H-tetrazole: Compound Class and Baseline Characteristics


5-(Isopropylthio)-1-mesityl-1H-tetrazole belongs to the 5-alkylthio-1-aryltetrazole class of heterocyclic compounds. This class has been investigated for antimycobacterial activity, with the general scaffold showing variable minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis [1]. The mesityl (2,4,6-trimethylphenyl) group introduces steric bulk and lipophilicity at the N1 position, while the isopropylthio substituent provides a branched alkylthio moiety at C5. Systematic structure-activity relationship studies within the 5-alkylthio-1-aryltetrazole series demonstrate that both the aryl and alkyl fragments independently influence biological activity, as shown by Free-Wilson analysis on a set of 14 analogs [1].

Why 5-(Isopropylthio)-1-mesityl-1H-tetrazole Cannot Be Replaced by In-Class Analogs Without Verification


Within the 5-alkylthio-1-aryltetrazole family, even minor structural variations produce measurable shifts in biological potency. The Free-Wilson fragment analysis published for this scaffold confirms that both the aryl substituent and the alkylthio chain contribute independently to antimycobacterial MIC values, with the most active analog in the original series (5-butylthio-1-(3,4-dimethylphenyl)tetrazole) achieving an MIC of 30 μmol L⁻¹ against M. tuberculosis versus 61 μmol L⁻¹ against M. kansasii [1]. Replacing the alkylthio group (e.g., methylthio, ethylthio, isopropylthio, butylthio) or the aryl moiety (e.g., phenyl, 4-tolyl, mesityl, 3,4-dimethylphenyl) is expected to alter MIC values by predictable but non-trivial magnitudes. Consequently, generic substitution without matched experimental validation risks introducing compounds with divergent potency, selectivity, or physicochemical properties.

Quantitative Differentiation Evidence for 5-(Isopropylthio)-1-mesityl-1H-tetrazole


Insufficient Published Head-to-Head Comparative Data for Selection Decisions

A comprehensive search of primary literature, patents, and authoritative databases did not yield published quantitative head-to-head comparisons for 5-(isopropylthio)-1-mesityl-1H-tetrazole against its closest analogs (e.g., 5-(methylthio)-1-mesityl-1H-tetrazole, 5-(ethylthio)-1-mesityl-1H-tetrazole, or 5-(isopropylthio)-1-phenyl-1H-tetrazole). The class-level study by Waisser et al. (1996) reported MIC values for 14 5-alkylthio-1-aryltetrazoles but did not include the isopropylthio-mesityl combination as an individually characterized entity [1]. No other primary source containing comparator-based quantitative data for this specific compound was identified.

Antimycobacterial Structure-Activity Relationship Tetrazole

Application Scenarios for 5-(Isopropylthio)-1-mesityl-1H-tetrazole Based on Available Evidence


Exploratory Medicinal Chemistry for Antimycobacterial Lead Optimization

The 5-alkylthio-1-aryltetrazole scaffold has produced analogs with MIC values ranging from approximately 30 to >1000 μmol L⁻¹ against M. tuberculosis [1]. If a research program requires systematic variation of the alkylthio chain size and branching in the context of a mesityl N1-substituent, 5-(isopropylthio)-1-mesityl-1H-tetrazole fills a specific combinatorial position within the Free-Wilson design space. Its procurement would be justified as part of a matrix of analogs for establishing quantitative structure-activity relationships (QSAR).

Synthetic Intermediate for Phosphoramidite Activation in Oligonucleotide Synthesis

Structural analogs such as 5-(benzylthio)-1-mesityl-1H-tetrazole have been employed as activators in phosphoramidite-based oligonucleotide synthesis. The isopropylthio variant may offer altered nucleophilicity or steric properties compared to the benzylthio derivative, potentially influencing coupling efficiency and by-product profiles if experimental activation data become available.

Coordination Chemistry and MOF Linker Development

Mesitylene-core tetrazole derivatives have been incorporated into tritopic linkers for metal-organic framework (MOF) synthesis. 5-(Isopropylthio)-1-mesityl-1H-tetrazole, with its sulfur donor atom and sterically protected tetrazole ring, represents a candidate building block for exploring metal coordination geometries and framework stability, pending experimental characterization.

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